molecular formula C7H5FO4S B1329322 3-(Fluorosulfonyl)benzoic acid CAS No. 454-95-5

3-(Fluorosulfonyl)benzoic acid

Cat. No. B1329322
CAS RN: 454-95-5
M. Wt: 204.18 g/mol
InChI Key: VWYMBWGOJRULOV-UHFFFAOYSA-N
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Description

The compound 3-(Fluorosulfonyl)benzoic acid is a fluorinated benzoic acid derivative, which is a part of a broader class of compounds that have been studied for various applications, including anti-inflammatory agents, photoluminescence properties, and electrophilic asymmetric fluorination. These compounds often contain a sulfonyl group attached to an aromatic ring, which can significantly affect their chemical and physical properties .

Synthesis Analysis

The synthesis of related fluorosulfonyl compounds involves reactions with fluorosulfuryl isocyanate, as seen in the preparation of N-(3-Thenoyl)fluorosulfonimide . Another example includes the synthesis of p-fluorosulfonyl[14C]-benzoyl-5'-adenosine, which was derived from carboxy-p-amino[14C]benzoic acid through a multi-step reaction . These methods highlight the versatility of fluorosulfonyl groups in synthetic chemistry and their potential for incorporation into various molecular frameworks.

Molecular Structure Analysis

The molecular structure of compounds containing the fluorosulfonyl group is characterized by strong intermolecular hydrogen bonding, as observed in the crystal structure of N-(3-Thenoyl)fluorosulfonimide . The presence of the fluorosulfonyl group can also influence the electron distribution within the molecule, affecting the bond lengths and angles, which is crucial for understanding the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

Compounds with the fluorosulfonyl group can undergo various chemical reactions. For instance, the reaction of vinyl type carbocations with benzene derivatives in fluorosulfonic acid leads to the synthesis of alkyl 3,3-diarylpropenoates . Additionally, the presence of electron-donating substituents on the aromatic ring can significantly affect the photoluminescence properties when these compounds form complexes with Eu(III) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorosulfonyl compounds are influenced by their molecular structure. For example, the pKa of N-(3-Thenoyl)fluorosulfonimide indicates it is a moderately strong nitrogen acid . The electrochemical behavior of these compounds is also noteworthy, as some are electroinactive over a certain voltage range but can undergo hydrogen reduction . The binding affinity in plasma and the distribution in tissues are other important properties that have been studied, particularly in the context of pharmacology .

Scientific Research Applications

Palladium-Catalyzed Fluorosulfonylation

3-(Fluorosulfonyl)benzoic acid has been utilized in the palladium-catalyzed intermolecular fluorosulfonylation of styrenes. This process is significant due to its regio- and diastereoselective nature, providing a route to synthesize various β-fluoro sulfones under mild conditions. The reaction mechanism involves a high-valent L2Pd(III)F species reacting with a benzylic carbon radical to form a C-F bond, showcasing an unconventional approach compared to traditional radical fluorination reactions (Yuan et al., 2015).

Environmental Remediation

Heat-activated Persulfate Oxidation

In the context of environmental remediation, specifically groundwater treatment, heat-activated persulfate oxidation of perfluorinated compounds like PFOA and 6:2 fluorotelomer sulfonic acid has been researched. Although not directly involving 3-(Fluorosulfonyl)benzoic acid, this study highlights the significance of fluorosulfonyl groups in environmental chemistry, especially for in-situ remediation processes (Park et al., 2016).

Material Science and Photoluminescence

Functionalized Polysulfones with Luminescent Properties

The field of material science benefits from the use of benzoic acid derivatives. For instance, benzoic acid-functionalized polysulfones have been synthesized and studied for their luminescent properties when coordinated with Eu(III) and Tb(III) ions. These materials are notable for their potential in optoelectronics and display technologies (Gao et al., 2015).

Analytical Chemistry

Determination of Fluorinated Aromatic Carboxylic Acids

Analytical methods for determining fluorinated aromatic carboxylic acids, like 3-(Fluorosulfonyl)benzoic acid, in aqueous matrices are crucial in various industrial applications, such as hydrothermal, geothermal, leaching, and oilfield applications. Advanced extraction and determination techniques have been developed to achieve lower limits of concentration, showcasing the importance of these compounds in tracer studies and environmental monitoring (Kumar & Sharma, 2021).

Safety And Hazards

3-(Fluorosulfonyl)benzoic acid is classified as a skin corrosive and can cause serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Future Directions

The sulfonyl fluoride motif in 3-(Fluorosulfonyl)benzoic acid has potential for use in the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates could be a promising direction for future research .

properties

IUPAC Name

3-fluorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYMBWGOJRULOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196499
Record name 3-(Fluorosulphonyl)benzoic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluorosulfonyl)benzoic acid

CAS RN

454-95-5
Record name 3-(Fluorosulfonyl)benzoic acid
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Record name 3-(Fluorosulfonyl)benzoic acid
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Record name 454-95-5
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Record name 3-(Fluorosulphonyl)benzoic acid
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Record name 3-(fluorosulphonyl)benzoic acid
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Record name 3-(FLUOROSULFONYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
NM Grob, C Remarcik, SL Rössler, JYK Wong… - 2023 - chemrxiv.org
Protein–protein interactions (PPIs) are intriguing targets in drug discovery and development. Peptides are well suited to target PPIs, which typically present with large surface areas …
Number of citations: 4 chemrxiv.org
X Yang, JPD van Veldhoven, J Offringa… - Journal of medicinal …, 2019 - ACS Publications
The development of covalent ligands for G protein-coupled receptors (GPCRs) is not a trivial process. Here, we report a streamlined workflow thereto from synthesis to validation, …
Number of citations: 43 pubs.acs.org
L Zhu, X Chang, S Zhang, X Bai, AV Finko… - Future Medicinal …, 2023 - Future Science
Aim: A series of novel GLS1 irreversible allosteric inhibitors targeting Lys320 might have robust enzyme inhibitory activity and potent antitumor activity. Materials & methods: Novel GLS1 …
Number of citations: 3 www.future-science.com
HM McCann, BPM Lake, KS Hoffman… - ACS Chemical …, 2022 - ACS Publications
Covalent antibody recruiting molecules (cARMs) constitute a proximity-inducing chemical strategy to modulate the recognition and elimination of cancer cells by the immune system. …
Number of citations: 10 pubs.acs.org
R Turner - 2022 - macsphere.mcmaster.ca
Immune recruiters are small molecule immunotherapeutics which redirect endogenous components of the immune system to target cells to elicit anti-cancer responses. Current immune …
Number of citations: 0 macsphere.mcmaster.ca
C Hoppmann, L Wang - Chemical communications, 2016 - pubs.rsc.org
Although small molecule covalent inhibitors have been widely explored, macromolecular covalent inhibitors are more difficult to design and implement. Here we present a strategy to …
Number of citations: 67 pubs.rsc.org
AA Cuesta - 2019 - escholarship.org
… 3-fluorosulfonyl benzoic acid: To a 250 mL round bottom flask was added 3-chlorosulfonyl benzoic acid (45.5 mmol) and 1,4-dioxane (56 mL). 2M aqueous potassium hydrogen …
Number of citations: 2 escholarship.org
TB Fernandes, R Yang, GM Ferreira… - Letters in Drug …, 2023 - researchgate.net
… The ligand KBH (4-(4-fluorophenyl)-3-fluorosulfonylbenzoic acid) from the crystal 6RNU, as … KBH: 4-(4-fluorophenyl)-3-fluorosulfonyl-benzoic acid. SASA: Solvent Accessible Surface …
Number of citations: 0 www.researchgate.net
LC Han, PA Stanley, PJ Wood, P Sharma… - Organic & …, 2016 - pubs.rsc.org
Natural products with anti-cancer activity play a vital role in lead and target discovery. We report here the synthesis and biological evaluation of the plant-derived alkaloid, …
Number of citations: 28 pubs.rsc.org
AS Barrow, JE Moses - Synlett, 2016 - thieme-connect.com
A protocol for the efficient conversion of sulfonyl fluorides into sulfonyl azides through Lewis base activation is described. The in situ generated sulfonyl azides are efficient diazo-…
Number of citations: 29 www.thieme-connect.com

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